molecular formula C17H25NO2 B075550 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine CAS No. 1505-29-9

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine

Cat. No. B075550
CAS RN: 1505-29-9
M. Wt: 275.4 g/mol
InChI Key: JXPXSSZPELHHHV-UHFFFAOYSA-N
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Description

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine (MPPP) is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the 1970s as a potential analgesic drug, but its development was halted due to its high toxicity and potential for abuse. Despite its negative reputation, MPPP remains an important research tool for studying the mechanisms of opioid action in the brain and for developing new opioid-based drugs.

Mechanism of Action

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine acts as an agonist at opioid receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and spinal cord. Upon binding to these receptors, 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine induces the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, pleasure, and mood.
Biochemical and Physiological Effects
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro systems. These include analgesia, sedation, respiratory depression, and euphoria. However, it also has a high potential for toxicity and addiction, which limits its clinical use.

Advantages and Limitations for Lab Experiments

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has several advantages for use in laboratory experiments. It is a potent and selective agonist for opioid receptors, which makes it a valuable tool for studying the mechanisms of opioid action. It is also readily available and relatively inexpensive compared to other opioid-based drugs. However, its high toxicity and potential for abuse limit its use in clinical studies and require careful handling and disposal.

Future Directions

There are several future directions for research on 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine and related compounds. One area of interest is the development of novel opioid-based drugs that have reduced toxicity and addiction potential. Another area is the investigation of the molecular mechanisms underlying the effects of 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine on opioid receptors and downstream signaling pathways. Finally, there is a need for further studies on the long-term effects of 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine on the brain and behavior, particularly in the context of chronic pain and addiction.

Synthesis Methods

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine can be synthesized by the reaction of 1-methyl-3-propylpyrrolidine with m-propionylphenol in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is highly soluble in organic solvents.

Scientific Research Applications

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has been extensively studied in animal models and in vitro systems to understand its mechanism of action and potential therapeutic applications. It has been shown to bind to mu, delta, and kappa opioid receptors in the brain, leading to the activation of downstream signaling pathways that modulate pain perception, reward, and mood.

properties

CAS RN

1505-29-9

Product Name

1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

[3-(1-methyl-3-propylpyrrolidin-3-yl)phenyl] propanoate

InChI

InChI=1S/C17H25NO2/c1-4-9-17(10-11-18(3)13-17)14-7-6-8-15(12-14)20-16(19)5-2/h6-8,12H,4-5,9-11,13H2,1-3H3

InChI Key

JXPXSSZPELHHHV-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)OC(=O)CC

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)OC(=O)CC

Origin of Product

United States

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